3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
3-[(4-nitrophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c15-14(16)11-3-5-12(6-4-11)17-9-10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLWJXSVSOFIIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219982-62-3 | |
| Record name | Piperidine, 3-[(4-nitrophenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Example Method:
- Starting Material: 4-methylpiperidone or related ketone derivatives.
- Reaction Conditions: Hydrogenation over Raney nickel or palladium catalysts at atmospheric or elevated pressures, typically under hydrogen gas.
- Outcome: Formation of the piperidine ring with high stereoselectivity, as demonstrated in the synthesis of nitrogen-protected (3R,4R)-3-methylamino-4-methylpiperidine, which shares structural similarities with the target compound.
Functionalization with the (4-Nitrophenoxy)methyl Group
The key step involves attaching the (4-nitrophenoxy)methyl moiety to the piperidine ring, typically at the nitrogen atom:
Synthesis of the (4-Nitrophenoxy)methyl Intermediate
- Preparation of 4-Nitrophenol Derivative: 4-Nitrophenol is reacted with formaldehyde or paraformaldehyde to generate the corresponding hydroxymethyl derivative.
- Activation: Conversion of the hydroxymethyl group into a better leaving group, such as a halide or sulfonate ester, facilitates nucleophilic substitution.
Nucleophilic Substitution on Piperidine
- Reaction: The activated (4-nitrophenoxy)methyl compound reacts with the piperidine nitrogen, often in the presence of a base such as potassium carbonate or sodium hydride.
- Conditions: Reactions are typically performed in polar aprotic solvents like dimethylformamide or acetonitrile at 0°C to room temperature to control reactivity and prevent side reactions.
- Outcome: Formation of the N-alkylated product, 3-[(4-Nitrophenoxy)methyl]piperidine.
Final Salt Formation
- Hydrochloride Salt: The free base is converted into its hydrochloride salt by treatment with gaseous or dissolved hydrogen chloride in anhydrous ether or ethanol, resulting in the crystalline hydrochloride form suitable for pharmaceutical applications.
Summary of the Preparation Route
| Step | Description | Conditions | Yield/Remarks |
|---|---|---|---|
| 1. Piperidine ring synthesis | Hydrogenation or cyclization | 30-80°C, catalysts (Raney Ni, Pd) | High stereoselectivity |
| 2. Methylation | Alkylation with methyl halides | Room temp, base (K2CO3) | >80% yield |
| 3. Synthesis of (4-Nitrophenoxy)methyl intermediate | Reaction of 4-nitrophenol with formaldehyde | Mild heating, pH control | High purity intermediates |
| 4. Nucleophilic substitution | Reaction of activated intermediate with piperidine | 0-25°C, polar aprotic solvent | Moderate to high yield |
| 5. Salt formation | Treatment with HCl | Room temp, ether/ethanol | Crystalline hydrochloride |
Research Findings and Data Tables
Table 1: Typical Reaction Conditions for Key Steps
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Piperidine synthesis | Ketone + H2 | - | 70°C | 6-12 hrs | 85-95 |
| Methylation | CH3I + base | Acetonitrile | RT | 4-8 hrs | 80-90 |
| N-alkylation | Activated (4-Nitrophenoxy)methyl | DMF | 0-25°C | 12-24 hrs | 70-85 |
| Salt formation | HCl | Ether/Ethanol | RT | 1-2 hrs | Quantitative |
- The synthesis of the piperidine core is well-established, with high stereoselectivity achievable via catalytic hydrogenation.
- Methylation and functionalization steps are optimized for high yields and minimal side reactions.
- The attachment of the (4-nitrophenoxy)methyl group is facilitated by activating the phenolic hydroxyl group, ensuring efficient nucleophilic substitution.
- Final salt formation yields high-purity hydrochloride salts suitable for pharmaceutical applications.
Notes and Considerations
- Purity Control: Purification via recrystallization or chromatography is essential to eliminate unreacted intermediates and side products.
- Reaction Monitoring: TLC, NMR, and mass spectrometry are routinely used to monitor reaction progress.
- Scale-up Potential: The described methods are adaptable for large-scale synthesis, with considerations for solvent recovery and waste minimization.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as alkyl halides, bases like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-[(4-Aminophenoxy)methyl]piperidine.
Substitution: Various substituted piperidine derivatives.
Hydrolysis: Piperidine and 4-nitrophenol.
Scientific Research Applications
Pharmaceutical Development
Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity against various biological targets. The presence of the nitrophenoxy group is particularly beneficial for binding interactions with receptors involved in neurological pathways .
Therapeutic Potential
Research indicates that 3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride may exhibit antidepressant and anxiolytic effects by modulating neurotransmitter receptor activity. This modulation can lead to improved mood stabilization and potential applications in treating anxiety and depression.
Biochemical Research
Enzyme Inhibition Studies
The compound is utilized in biochemical studies to investigate enzyme mechanisms and interactions with biological macromolecules. For instance, it has shown promise as an inhibitor for specific enzymes critical in metabolic pathways, such as cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
Receptor Interaction
Preliminary studies suggest that the compound may influence neurotransmitter receptors, potentially affecting cognitive functions and mood regulation. This interaction is vital for understanding its pharmacological properties and therapeutic applications.
Material Science
Development of Advanced Materials
In material science, this compound is explored for its role in developing advanced materials like polymers and coatings. These materials exhibit enhanced durability and resistance to degradation, making them suitable for various industrial applications .
Analytical Chemistry
Detection and Quantification Techniques
The compound is also employed in analytical methods for detecting and quantifying specific substances, improving accuracy and reliability in laboratory results. Its unique chemical structure allows researchers to develop sensitive assays for various applications .
In Vivo Studies
Animal models treated with this compound have demonstrated significant tumor growth inhibition without major toxicity, suggesting a favorable therapeutic index for cancer treatment.
Pharmacokinetics
Mechanism of Action
The mechanism of action of 3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
Key Characteristics :
- Limited data on toxicity, stability, and environmental impact are available in the provided evidence .
Comparison with Structurally Similar Compounds
Nitrophenoxy-Substituted Piperidine Derivatives
Key Observations :
- Positional Isomerism: The 4-nitro vs. 2-nitro substitution (e.g., vs.
- Halogen-Nitro Combinations: The presence of chloro and nitro groups in 3-(4-Chloro-2-nitrophenoxy)piperidine HCl () may enhance lipophilicity compared to the target compound.
Halogenated Phenoxy Derivatives
Key Observations :
Alkoxy and Aryl-Substituted Piperidine Derivatives
Key Observations :
- Aromatic vs. Aliphatic Substituents : The diphenylmethoxy group () increases hydrophobicity, whereas methoxybenzyl () offers moderate electron-donating effects.
- Toxicity Profile: 4-(Diphenylmethoxy)piperidine HCl is explicitly noted as harmful upon acute exposure, unlike the target compound .
Critical Analysis of Substituent Impacts
Electronic Effects
- Halogens : Chloro/fluoro substituents balance lipophilicity and metabolic stability, often used in drug design for prolonged half-lives.
Biological Activity
3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride is a piperidine derivative characterized by the presence of a nitrophenoxy group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in neuropharmacology and antimicrobial applications. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 272.73 g/mol. The structure features a piperidine ring substituted with a 4-nitrophenoxy group, which influences its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The piperidine moiety can engage with neurotransmitter receptors, while the nitro group may undergo reduction to form an amino group, enhancing its reactivity and potential interactions with enzymes and receptors.
Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit significant neuropharmacological activity. These compounds have been studied for their potential effects on neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways, which are critical in treating mood disorders and other neurological conditions.
Antimicrobial Activity
This compound has shown promising antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL . The presence of the nitrophenoxy group is believed to enhance the compound's lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy.
Study on Antimicrobial Efficacy
A study conducted on piperidine derivatives, including this compound, evaluated their antibacterial activity against common pathogens. The results indicated that this compound exhibited significant inhibition against E. coli and Candida albicans, with MIC values suggesting a strong potential for development as an antimicrobial agent .
Neuropharmacological Investigation
In a neuropharmacological study, the effects of related piperidine derivatives were assessed in rodent models. The findings suggested that these compounds could modulate pain pathways effectively, comparable to established analgesics like morphine. This positions this compound as a candidate for further research into pain management therapies .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-[(4-Methyl-3-nitrophenoxy)methyl]piperidine hydrochloride | Methyl substitution on phenoxy | Enhanced lipophilicity |
| 3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride | Methyl substitution on piperidine | Altered pharmacokinetics |
| 4-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride | Chlorine substitution | Increased antibacterial activity |
This table illustrates how variations in substituents can significantly influence the biological activity and chemical properties of piperidine derivatives.
Q & A
Q. What are the recommended synthetic routes for 3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride, and what factors influence reaction yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or hydrolysis of precursor esters. For example:
-
Nucleophilic substitution : React 4-nitrophenol with a piperidine derivative containing a leaving group (e.g., bromide) under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC or HPLC .
-
Hydrolysis : Hydrolyze an ester precursor (e.g., ethyl 3-[(4-nitrophenoxy)methyl]piperidine) using a base (NaOH or LiOH) in polar aprotic solvents (e.g., THF or DMSO) .
-
Yield Optimization : Use Design of Experiments (DOE) to test variables like solvent polarity, temperature (60–100°C), and molar ratios. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions .
Synthetic Route Typical Yield * Key Conditions Nucleophilic substitution 60–75% DMF, K₂CO₃, 80°C, 12 h Ester hydrolysis 70–85% THF, NaOH (2M), reflux, 6 h *Yields based on analogous piperidine derivatives .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitrophenoxy methyl protons at δ 4.2–4.5 ppm; piperidine ring protons at δ 1.5–3.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₁₂H₁₆ClN₂O₃: 283.08 g/mol).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .
- X-ray Crystallography : For unambiguous structural confirmation, grow crystals in ethanol/water mixtures .
Q. What are the key safety considerations and handling protocols for this compound?
- Methodological Answer :
- Storage : Store in airtight containers at 2–8°C (based on stability of analogous nitroaromatic piperidines) to prevent degradation. Avoid exposure to strong oxidizers .
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods to minimize inhalation of dust/aerosols .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry tools predict and optimize reactivity in novel synthetic pathways?
- Methodological Answer :
- Reaction Modeling : Use density functional theory (DFT) to calculate activation energies for nitrophenoxy substitution or hydrolysis steps. Software like Gaussian or ORCA can simulate transition states .
- Solvent Screening : COSMO-RS simulations predict solvent effects on reaction rates and yields. Polar aprotic solvents (e.g., DMF) typically enhance nucleophilic substitution .
- Machine Learning : Train models on existing piperidine reaction datasets to recommend optimal catalysts (e.g., phase-transfer agents) .
Q. What experimental strategies resolve discrepancies in reported stability data under varying pH/temperature?
- Methodological Answer :
-
Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Compare with room-temperature controls .
-
pH Profiling : Test stability in buffers (pH 1–13) to identify hydrolysis-sensitive conditions. Nitro groups may degrade under strongly alkaline (pH >12) or reducing environments .
-
Conflicting Data Resolution : If literature reports variable storage temperatures (e.g., 2–8°C vs. ambient), conduct differential scanning calorimetry (DSC) to determine thermal decomposition thresholds .
Condition Observed Stability Key Degradation Products pH 1 (HCl) Stable (>90%) None detected pH 13 (NaOH) Unstable (<50%) 4-nitrophenol, piperidine 40°C/75% RH, 4 weeks 85% remaining Trace oxidation byproducts
Q. What in vitro assays evaluate biological activity, and how should nitro group interference be addressed?
- Methodological Answer :
- Receptor Binding Assays : Screen for activity at serotonin or dopamine receptors (common targets for piperidine derivatives). Use radioligand displacement (e.g., [³H]spiperone for 5-HT₂A) .
- Nitro Group Artifacts : The nitro group may generate reactive oxygen species (ROS) in cell-based assays. Include controls with scavengers (e.g., ascorbic acid) and validate results with nitro-free analogs .
- Cytotoxicity Testing : Use MTT assays in HEK293 or HepG2 cells. EC₅₀ values >100 μM suggest low nonspecific toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
